Bienvenue dans la boutique en ligne BenchChem!

SCR7

CRISPR/Cas9 HDR Genome Editing

SCR7 is a selective small-molecule inhibitor of DNA Ligase IV, blocking non-homologous end joining (NHEJ) to enhance CRISPR/Cas9-mediated homology-directed repair (HDR) efficiency up to 19-fold. It is also used in cancer research to sensitize tumors to DNA-damaging agents. For genome editing or preclinical oncology studies, choose SCR7 as a validated chemical tool. Note: Its active form in cell-based assays is often the autocyclized derivative SCR7 pyrazine (CAS 14892-97-8).

Molecular Formula C18H14N4OS
Molecular Weight 334.39
CAS No. 1533426-72-0
Cat. No. B612088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCR7
CAS1533426-72-0
SynonymsSCR7;  SCR-7;  SCR 7.
Molecular FormulaC18H14N4OS
Molecular Weight334.39
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3
InChIInChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+
InChIKeyNEEVCWPRIZJJRJ-AYKLPDECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SCR7 (CAS 1533426-72-0): A DNA Ligase IV Inhibitor for NHEJ Suppression in Cancer Research and Genome Editing


SCR7 (CAS 1533426-72-0) is a small molecule originally reported as a selective inhibitor of DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway [1]. It is used to study DNA double-strand break (DSB) repair, enhance CRISPR/Cas9-mediated homology-directed repair (HDR) efficiency, and investigate NHEJ-targeted cancer therapeutics [2]. Subsequent research has clarified that its active form in many biological assays is often the autocyclized and oxidized derivative, SCR7 pyrazine (CAS 14892-97-8) [3][4].

Why SCR7 Cannot Be Replaced by a Generic 'Ligase IV Inhibitor'


Simple substitution of SCR7 with another NHEJ inhibitor is not scientifically valid due to its unique and complex profile. While originally described as a Ligase IV-specific inhibitor, subsequent studies reveal that SCR7 and its autocyclized forms exhibit greater activity against DNA ligases I and III than ligase IV in vitro [1], and its active form in many cell-based assays is the autoxidized SCR7 pyrazine [2]. This contrasts sharply with newer, more selective inhibitors like SCR130 [3]. Furthermore, its reported ability to enhance HDR by up to 19-fold in CRISPR editing [4] and its in vivo combinatorial efficacy with doxorubicin [5] represent specific, context-dependent outcomes that are not generalizable to all NHEJ inhibitors. The choice between SCR7 and an alternative depends critically on the desired balance of potency, selectivity, and the specific application, whether for biochemical studies, genome editing, or in vivo cancer research.

Quantitative Differentiation of SCR7 from Key Alternatives


HDR Enhancement in CRISPR/Cas9 Genome Editing: SCR7 vs. No Inhibitor

SCR7 treatment increases the efficiency of HDR-mediated genome editing with CRISPR/Cas9. In mammalian cell lines and mice, SCR7 boosted HDR rates by up to 19-fold compared to untreated controls across four target genes [1]. This enhancement is attributed to the suppression of the competing NHEJ pathway.

CRISPR/Cas9 HDR Genome Editing

In Vivo Tumor Growth Inhibition: SCR7 + Doxorubicin vs. Doxorubicin Monotherapy

In a xenograft murine model of anaplastic thyroid cancer (ATC), the combination of SCR7 with the chemotherapeutic agent doxorubicin significantly impaired tumor growth compared to doxorubicin treatment alone [1]. This demonstrates SCR7's ability to enhance the efficacy of DNA-damaging agents in vivo.

Anaplastic Thyroid Cancer Xenograft Model Combination Therapy

Antiproliferative Activity Across Cancer Cell Lines: SCR7 vs. SCR130

SCR7 inhibits proliferation of various cancer cell lines with IC50 values in the micromolar range. However, a structurally related derivative, SCR130, was developed and shown to have ~20-22-fold higher cytotoxic efficacy across multiple cancer cell lines [1][2]. Furthermore, SCR130 demonstrated true Ligase IV-specificity, whereas SCR7 shows greater activity against Ligase I and III in vitro [3].

Cytotoxicity Cancer Cell Lines NHEJ Inhibition

Synergistic Cytotoxicity with Chemotherapy: SCR7 vs. NU7441

In a study combining the NHEJ inhibitors SCR7 or NU7441 (a DNA-PK inhibitor) with etoposide and cisplatin in LoVo colorectal adenocarcinoma cells, SCR7 demonstrated a more pronounced synergistic cytotoxic effect than NU7441 [1]. While both inhibitors increased the cytotoxicity of the chemotherapeutic agents, the effect of SCR7 was superior in this context.

Chemosensitization Combination Therapy Colorectal Cancer

Target Engagement: SCR7's Mechanism is Interference with DNA Binding, Not Catalytic Inhibition

Unlike many kinase inhibitors, SCR7 does not act as a competitive ATP- or substrate-binding catalytic site inhibitor. Instead, it blocks Ligase IV-mediated DNA joining by interfering with the enzyme's ability to bind DNA [1]. This distinct mechanism provides a different approach for modulating NHEJ activity.

Mechanism of Action Ligase IV DNA Binding

Optimal Scientific Use Cases for SCR7 Based on Quantitative Evidence


Enhancing CRISPR/Cas9 HDR Efficiency for Precise Knock-ins

SCR7 is ideally suited for increasing the yield of precise genome edits via HDR. As demonstrated, it can boost HDR efficiency up to 19-fold [1], making it a valuable reagent for generating knock-in cell lines or animal models where high precision and efficiency are required. This application directly leverages its ability to suppress the competing NHEJ pathway.

Preclinical In Vivo Study of NHEJ Inhibition in Combination Therapy

Given its proven ability to enhance the efficacy of doxorubicin in a xenograft model of anaplastic thyroid cancer [2], SCR7 is a strong candidate for preclinical research exploring NHEJ as a therapeutic vulnerability in cancers with high DNA repair capacity. It can be used to test the hypothesis that inhibiting NHEJ sensitizes tumors to DNA-damaging chemotherapies.

Mechanistic Studies of DNA Ligase IV-DNA Binding Dynamics

For researchers investigating the specific step of DNA binding by the Ligase IV/XRCC4 complex, SCR7's unique mechanism of interfering with DNA binding [3] provides a specific chemical tool to probe this interaction, distinguishing it from studies that simply inhibit catalytic activity.

Benchmark Compound for Developing Next-Generation NHEJ Inhibitors

Due to its well-characterized profile, including its limitations in potency and selectivity [4], SCR7 serves as an essential benchmark control. When developing new inhibitors (e.g., SCR130 [5]), SCR7 provides a critical point of reference for demonstrating improvements in efficacy, selectivity, and therapeutic index.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCR7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.